
L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-serine is a peptide compound composed of eight amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and pharmaceuticals. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-serine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next protected amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Formation of modified peptides with substituted amino acids.
Scientific Research Applications
L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-serine has several scientific research applications:
Biochemistry: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic uses in treating diseases related to peptide dysfunction.
Pharmaceuticals: Used as a model compound for developing peptide-based drugs.
Industry: Applications in biotechnology for the development of novel biomaterials.
Mechanism of Action
The mechanism of action of L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific biological context in which the peptide is studied.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-lysine
- L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-glutamine
Uniqueness
L-Tyrosylglycyl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-alanyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct biological activities and properties. The presence of tyrosine, threonine, and histidine residues contributes to its potential for diverse chemical reactions and interactions with biological targets.
Properties
CAS No. |
918405-62-6 |
|---|---|
Molecular Formula |
C36H54N10O13 |
Molecular Weight |
834.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C36H54N10O13/c1-17(2)9-24(32(54)41-18(3)30(52)45-27(15-48)36(58)59)42-33(55)25(11-21-12-38-16-40-21)43-34(56)26(14-47)44-35(57)29(19(4)49)46-28(51)13-39-31(53)23(37)10-20-5-7-22(50)8-6-20/h5-8,12,16-19,23-27,29,47-50H,9-11,13-15,37H2,1-4H3,(H,38,40)(H,39,53)(H,41,54)(H,42,55)(H,43,56)(H,44,57)(H,45,52)(H,46,51)(H,58,59)/t18-,19+,23-,24-,25-,26-,27-,29-/m0/s1 |
InChI Key |
VJGLGJRDWZSQJY-SHYRKVDDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14200532.png)
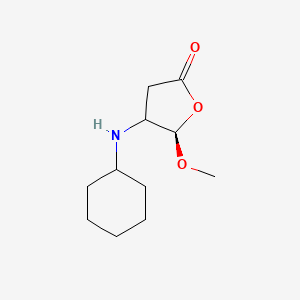
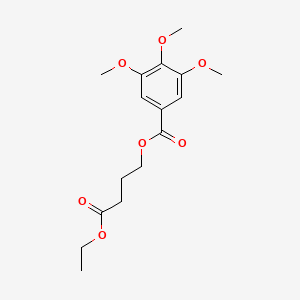
![2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14200553.png)
![(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile](/img/structure/B14200559.png)
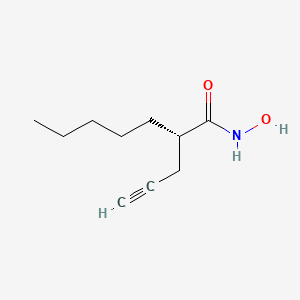

![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)
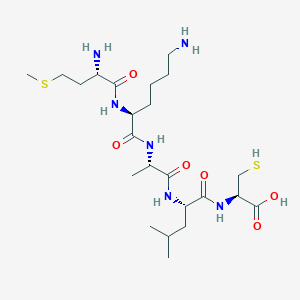
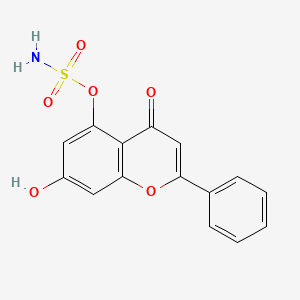
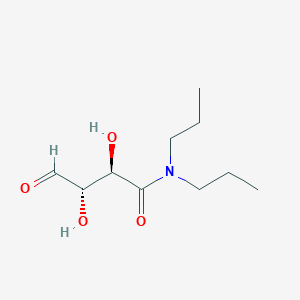
![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
